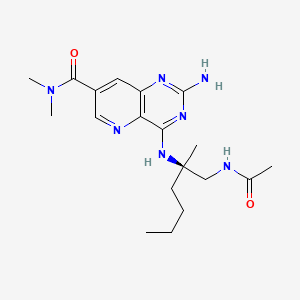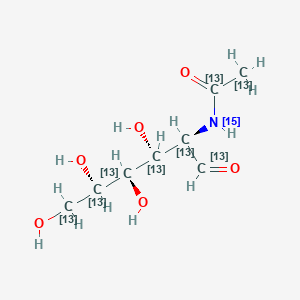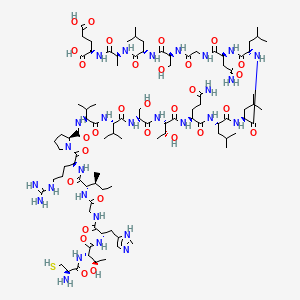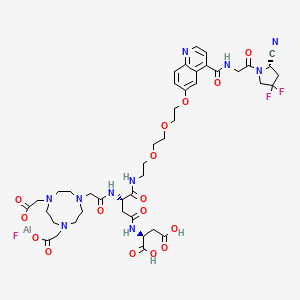
Thalidomide-O-amido-C11-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-amido-C11-COOH, also known as compound IMiD acid 1, is a derivative of thalidomide. It functions as an E3 ligase ligand and linker CRBN (Cereblon) conjugate. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that target the degradation of specific proteins, such as DOT1L .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C11-COOH involves multiple steps, starting from thalidomide. The process typically includes the introduction of an amido group and a carboxylic acid group at specific positions on the thalidomide molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Thalidomide-O-amido-C11-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Thalidomide-O-amido-C11-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of Thalidomide-O-amido-C11-COOH involves its binding to Cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This process is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-amido-C11-COOH is unique due to its specific modifications that allow it to function as an E3 ligase ligand and linker CRBN conjugate. This makes it particularly useful in the synthesis of PROTACs, which are not achievable with the parent compound or its other derivatives .
特性
分子式 |
C27H35N3O8 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoic acid |
InChI |
InChI=1S/C27H35N3O8/c31-21-15-14-19(25(35)29-21)30-26(36)18-11-10-12-20(24(18)27(30)37)38-17-22(32)28-16-9-7-5-3-1-2-4-6-8-13-23(33)34/h10-12,19H,1-9,13-17H2,(H,28,32)(H,33,34)(H,29,31,35) |
InChIキー |
CSYVEJMBYGPRAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)


![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)



![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)




